N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylbenzenesulfonamide
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Overview
Description
The compound is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has a methoxyphenyl group, an ethyl group, and a benzenesulfonamide group .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For similar compounds, the structure is often determined using techniques such as UV-Vis, FT-IR, HRMS, and NMR .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is reacted. Similar compounds often undergo reactions such as alkylation, O-alkylation, and coupling .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental techniques. For similar compounds, properties such as molecular weight, solubility, melting point, and boiling point are often reported .Scientific Research Applications
Pharmacokinetics and Drug Metabolism
Research on compounds similar to "N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylbenzenesulfonamide" often focuses on understanding their pharmacokinetics and metabolism. For example, studies have explored how drugs are absorbed, distributed, metabolized, and excreted in the human body. These investigations are crucial for determining the safe and effective use of pharmaceuticals. For instance, a study on the pharmacokinetics of ameziniummetilsulfate in man found that the drug is rapidly absorbed, has good tissue penetration, and is comparably slow to eliminate, indicating extensive tissue distribution (Traut & Brode, 1981).
Therapeutic Effects and Clinical Trials
Several studies focus on the therapeutic effects of drugs in clinical trials. For instance, phase I and pharmacokinetic studies of new drugs aim to assess dose-limiting toxicities, determine the maximum tolerated dose, and study the pharmacokinetics of the drug in patients with advanced solid tumors (de Jonge et al., 2005). These studies are foundational for moving drugs through the pipeline from research to clinical use.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-15-12-16(2)14-19(13-15)29(26,27)22-10-11-24-21(25)9-8-20(23-24)17-4-6-18(28-3)7-5-17/h4-9,12-14,22H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHMWHVQUVNXJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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